molecular formula C11H11ClO2S B1196057 S-Benzoyl-3-mercapto-2-methylpropanoyl chloride CAS No. 74654-91-4

S-Benzoyl-3-mercapto-2-methylpropanoyl chloride

Cat. No. B1196057
CAS RN: 74654-91-4
M. Wt: 242.72 g/mol
InChI Key: MJZHAVYNYFDSMZ-MRVPVSSYSA-N
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Description

S-Benzoyl-3-mercapto-2-methylpropanoyl chloride, also known as S-Benzoyl-3-mercapto-2-methylpropanoyl chloride, is a useful research compound. Its molecular formula is C11H11ClO2S and its molecular weight is 242.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality S-Benzoyl-3-mercapto-2-methylpropanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Benzoyl-3-mercapto-2-methylpropanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

74654-91-4

Product Name

S-Benzoyl-3-mercapto-2-methylpropanoyl chloride

Molecular Formula

C11H11ClO2S

Molecular Weight

242.72 g/mol

IUPAC Name

S-[(2R)-3-chloro-2-methyl-3-oxopropyl] benzenecarbothioate

InChI

InChI=1S/C11H11ClO2S/c1-8(10(12)13)7-15-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1

InChI Key

MJZHAVYNYFDSMZ-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)Cl

SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)Cl

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)Cl

synonyms

S-benzoyl-3-mercapto-2-methylpropanoyl chloride
S-benzoyl-3-mercapto-2-methylpropanoyl chloride, (S)-isomer
S-BMMPC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Benzoylthio-2-methylpropanoic acid (11.6 g) in toluene (78 ml) was treated with thionyl chloride (4.6 ml). The resulting solution was warmed to 80° for 2.5 hours and then evaporated to dryness under reduced pressure to yield 3-benzoylthio-2-methylpropanoyl chloride. A solution of (±)-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid hydrochloride (10.7 g) in pyridine (65 ml) was treated dropwise with the crude 3-benzoylthio-2-methylpropanoyl chloride with vigorous stirring. After stirring overnight, the reaction mixture was added to ice (900 g), acidified with 20% hydrochloric acid (130 ml), and extracted with ether (700 ml). The ether layer was dried over sodium sulfate and activated charcoal, and then concentrated to dryness to yield a viscous oil (25 g) which was dissolved in acetonitrile (100 ml) and treated with dicyclohexylamine (13 ml). The crystalline product, (±) 1-(3-benzoyl-2-methyl-1-oxopropyl)-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid dicyclohexylamine salt, was collected by filtration; yield 3.6 g, m.p. 170°-173°.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Name
3-benzoylthio-2-methylpropanoyl chloride

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